molecular formula C18H13N3O5 B2706164 (E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide CAS No. 306735-30-8

(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide

Cat. No. B2706164
CAS RN: 306735-30-8
M. Wt: 351.318
InChI Key: MRTUZASIWNQCOJ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(4-((furan-2-carbonyl)oxy)benzylidene)hydrazinecarbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C18H13N3O5 and its molecular weight is 351.318. The purity is usually 95%.
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Scientific Research Applications

Molecular Modeling and Simulations

Research involving compounds with furan and pyridine moieties, like the TraPPE-EH force field extension to aromatic compounds including benzene, pyridine, furan, and others, highlights the importance of these molecules in molecular simulations. These simulations aim to predict vapor-liquid equilibria, critical temperatures, and boiling points of various substances, showcasing the relevance of such compounds in understanding phase behaviors and designing new materials (Rai & Siepmann, 2007).

Energetic Materials

Compounds like 1,2,5-oxadiazole N-oxides (furoxans) fused with other heterocycles demonstrate the potential for creating novel energetic materials. The literature analysis on these compounds underlines their promise as donors and precursors for nitric oxide donors, indicating applications in designing new energetic materials with enhanced performance (Makhova & Rakitin, 2017).

Catalysis and Organic Synthesis

Research on the catalytic activities of complexes involving pyridine N-oxide and similar moieties showcases their utility in organic synthesis. For instance, complexes have been used as oxidizing agents to transform alcohols and thiophenols into their respective aldehydes and disulfides, hinting at applications in catalysis and synthetic chemistry (Yamamoto et al., 1982).

Material Science

The study of reactions between [C, N, O]-containing molecules and silicon surfaces has implications for the development of novel materials like SiC, SiN, and diamond thin films. This research area explores the mechanistic understanding of how small molecules, including those containing furan and pyridine units, react with Si surfaces to develop advanced materials (Lu & Lin, 2002).

Nanoparticle Synthesis

Innovations in nanoparticle synthesis, such as the use of copper(II) complexes of new hydrazones for the preparation of Cu and CuO nanoparticles, illustrate the significance of compounds with pyridine and furan derivatives in nanotechnology. These methodologies offer a novel approach to synthesizing metal and metal oxide nanoparticles, which are crucial in various applications, including catalysis, electronics, and material science (Selvam et al., 2019).

properties

IUPAC Name

[4-[(E)-[(1-oxidopyridin-1-ium-4-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-17(14-7-9-21(24)10-8-14)20-19-12-13-3-5-15(6-4-13)26-18(23)16-2-1-11-25-16/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTUZASIWNQCOJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=[N+](C=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=[N+](C=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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